molecular formula C23H27N3O6 B13693008 tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylate

tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylate

Cat. No.: B13693008
M. Wt: 441.5 g/mol
InChI Key: LVHBGWOTTBGHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Structural Features and CRBN-Binding Implications

Feature Role in CRBN Engagement Comparative Example
2,6-Dioxopiperidin-3-yl Binds CRBN’s hydrophobic pocket Lenalidomide (IMiD)
Phthalimide Stabilizes ternary complex Thalidomide derivatives
Piperidine-4-carboxylate Modulates solubility/permeability PROTAC linkers

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

tert-butyl 1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H27N3O6/c1-23(2,3)32-22(31)13-8-10-25(11-9-13)14-4-5-15-16(12-14)21(30)26(20(15)29)17-6-7-18(27)24-19(17)28/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,27,28)

InChI Key

LVHBGWOTTBGHGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

Preparation Methods

N-Alkylation and Amide Coupling Routes

A key step in the preparation involves N-alkylation of a piperidine derivative with a halogenated tert-butyl carbamate, followed by acid-mediated Boc removal to reveal the free amine for further coupling.

  • N-Alkylation : The piperidine nitrogen is alkylated using tert-butyl 4-(bromomethyl)piperidine-1-carboxylate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step introduces the protected piperidine moiety onto the phthalimide scaffold.
  • Boc Deprotection : The tert-butyl carbamate protecting group is removed under acidic conditions, typically trifluoroacetic acid (TFA), to yield the free amine for subsequent coupling steps.

This method was described in the synthesis of related piperidine-phthalimide conjugates used in proteolysis targeting chimera (PROTAC) molecules, where the rigid linker incorporation involved piperazine and piperidine rings functionalized via Boc-protected intermediates.

Amide Bond Formation

Following deprotection, the free amine is coupled with carboxylic acid derivatives of the isoindolinone or glutarimide moieties using standard peptide coupling reagents such as:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  • Hydroxybenzotriazole (HOBt) or similar additives to improve coupling efficiency

This amide coupling forms the key bond linking the piperidine carboxylate to the isoindolinone subunit bearing the 2,6-dioxopiperidinyl group.

Nucleophilic Aromatic Substitution (SnAr)

In some synthetic routes, nucleophilic aromatic substitution is employed to introduce the piperidine or piperazine moiety onto a halogenated phthalimide derivative.

  • For example, 4-fluoro- or 5-fluoro-thalidomide derivatives undergo SnAr with amino-PEG tert-butyl esters or piperazine derivatives in the presence of DIPEA.
  • Subsequent Boc deprotection and amide coupling afford the final conjugates.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
N-Alkylation of piperidine tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, DIPEA, solvent (e.g., DMF), room temp to 90°C 70-90 Base-promoted alkylation
Boc Deprotection Trifluoroacetic acid (TFA), room temperature Quantitative Acid-mediated removal of Boc group
Amide Coupling EDCI, HOBt, DIPEA, solvent (e.g., DMF or DCM), room temp 60-85 Formation of amide bond
Nucleophilic Aromatic Substitution Fluoro-thalidomide derivative, amino-piperidine or piperazine, DIPEA, 75-100°C 80-98 SnAr reaction for ring substitution

Literature Data and Research Findings

  • A study on IDO1 proteolysis targeting chimera (PROTAC) synthesis demonstrated the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate for N-alkylation of piperazine intermediates, followed by acid-mediated Boc removal and amide coupling to assemble complex bifunctional molecules.
  • The synthetic intermediates showed high purity (≥97%) and were characterized by NMR and mass spectrometry to confirm structural integrity.
  • Reaction optimization included the use of bases like DIPEA and cesium carbonate, palladium catalysts for cross-coupling steps, and controlled temperature regimes to maximize yields and minimize side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield (%) Reference
1 N-Alkylation Piperidine derivative + tert-butyl 4-(bromomethyl)piperidine-1-carboxylate DIPEA, DMF, 25-90°C Boc-protected piperidine intermediate 70-90
2 Boc Deprotection Boc-protected intermediate TFA, room temperature Free amine piperidine intermediate Quantitative
3 Amide Coupling Free amine + carboxylic acid derivative EDCI, HOBt, DIPEA, DMF/DCM, room temperature tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylate 60-85
4 Nucleophilic Aromatic Substitution Fluoro-thalidomide derivative + amino-piperidine/piperazine DIPEA, 75-100°C Piperidine-phthalimide conjugate 80-98

Analytical Characterization

  • Purity levels of final compounds are typically ≥97% as confirmed by HPLC.
  • Structural confirmation by 1H NMR, 13C NMR, and mass spectrometry is standard practice.
  • Rf values in thin-layer chromatography (TLC) using ethyl acetate/acetic acid mixtures provide reaction monitoring data.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl pharmacophore but differ in linker length, substituents, or functional groups. These variations influence physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Difference Molecular Formula (Weight) Synthesis Method Purity/Availability Key Applications
tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylate Piperidine-4-carboxylate with tert-butyl ester Likely C23H26N3O6 (estimated) Not explicitly described (similar to ) Not specified PROTAC development
tert-Butyl (8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)octyl)carbamate () Octylamino linker and carbamate group C26H35N5O6 (537.6 g/mol) Reaction in NMP with tert-butyl (8-aminooctyl)carbamate Not specified Intermediate in PROTAC synthesis
tert-Butyl (7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)heptyl)carbamate () Heptylamino linker and carbamate group C25H33N5O6 (523.6 g/mol) HCl in dioxane deprotection; m/z 387.20 [M+H]+ Not specified PROTAC linker optimization
1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbaldehyde () Piperidine-4-carbaldehyde group C19H19N3O5 (369.4 g/mol) Not specified Available (CAS 2241315-66-0) Conjugation via aldehyde group
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate () Piperazine ring instead of piperidine C22H25N5O6 (467.5 g/mol) Not specified 98% purity, in stock CRBN-binding scaffold

Key Findings:

The target compound’s piperidine-4-carboxylate group offers rigidity, which may enhance proteasome recruitment efficiency compared to flexible alkyl linkers .

Functional Group Impact :

  • The aldehyde group in the piperidine-4-carbaldehyde analog () enables site-specific bioconjugation, a feature absent in the tert-butyl ester variant .
  • Carbamate-protected amines () simplify synthetic workflows by preventing undesired side reactions during assembly .

Therapeutic Relevance :

  • PROTACs derived from these compounds () demonstrate enhanced selectivity for oncoproteins (e.g., BRD4, CDK9) due to CRBN engagement .
  • The tert-butyl ester in the target compound is advantageous for in vivo stability, whereas the piperazine analog () may exhibit altered pharmacokinetics due to increased polarity .

Research Implications

The structural diversity among these analogs highlights the importance of optimizing linker chemistry and functional groups for PROTAC efficacy. For instance, shorter linkers in the target compound may improve tissue penetration, while tert-butyl esters balance lipophilicity and metabolic stability. Future studies should explore crystallographic data (e.g., using SHELX software for structural validation ) to correlate molecular conformations with degradation activity.

Biological Activity

tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylate is a complex organic compound with potential biological activity. Its structure suggests it may interact with various biological pathways, particularly in cancer treatment and immunomodulation. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H27N3O6
  • Molecular Weight : 427.48 g/mol
  • CAS Number : 156828364
  • Purity : Typically >95% in research applications

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in tumor progression and immune evasion.
  • Modulation of Immune Response : The compound may enhance antitumor immunity by targeting immunosuppressive pathways.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies demonstrated that tert-butyl derivatives can reduce the viability of various cancer cell lines, including glioblastoma and pancreatic cancer cells, by inducing apoptosis and inhibiting cell proliferation .
  • IDO1 Inhibition : A related study on similar compounds indicated that they could significantly decrease levels of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that promotes immune tolerance in tumors. This suggests that tert-butyl derivatives may enhance immune responses against tumors by downregulating IDO1 activity .
  • Selectivity Profiles : In kinase profiling assays, compounds related to tert-butyl derivatives showed selective inhibition of specific kinases associated with cancer progression, indicating potential for targeted therapy .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Antitumor ActivityReduced viability in glioblastoma cells
Immune ModulationDecreased IDO1 levels in immune cells
Kinase InhibitionSelective inhibition of key cancer-associated kinases

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl piperidine carboxylate derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including alkylation, hydroxylation, and fluorination. For example, tert-butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate is synthesized via stepwise functionalization of the piperidine ring, requiring precise temperature control (e.g., −78°C for fluorination) and anhydrous conditions . Optimization involves adjusting catalyst loading (e.g., Pd/C for hydrogenation) and monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions), HRMS (for molecular weight validation), and HPLC (≥95% purity threshold). For stereochemical confirmation, X-ray crystallography or chiral chromatography is recommended, as seen in tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate studies .

Q. What safety protocols are critical during handling and storage?

  • Methodology : Follow GHS guidelines for acute toxicity (Category 3, H301). Use PPE (respirators, nitrile gloves), avoid dust formation, and store in sealed containers under inert gas (e.g., N2) at −20°C. Emergency measures include activated charcoal for ingestion and ethanol rinses for skin contact .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting biological activity?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like ICReDD integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, steric effects) for synthesizing bioactive derivatives. This approach reduces trial-and-error cycles by 40–60% .

Q. What strategies resolve contradictions in stability data for tert-butyl-protected intermediates?

  • Methodology : Conflicting stability reports (e.g., hydrolysis susceptibility) require controlled stress testing. For example, tert-butyl 4-[(6-chloropyrazin-2-yl)methylamino]piperidine-1-carboxylate undergoes accelerated degradation studies (pH 1–13, 40–80°C) with LC-MS monitoring. Adjust protecting groups (e.g., switch to Boc-azide) if deprotection occurs prematurely .

Q. How do structural modifications (e.g., fluorination) impact pharmacokinetic properties?

  • Methodology : Compare analogues like tert-butyl 3,3-difluoropiperidine-1-carboxylate with non-fluorinated versions. Fluorination increases metabolic stability (CYP450 resistance) and logP (lipophilicity), assessed via in vitro microsomal assays and logD7.4 measurements . For example, 3,3-difluoro substitution reduces clearance by 30% in hepatic models .

Q. What techniques validate target engagement in enzyme inhibition studies?

  • Methodology : Use SPR (Surface Plasmon Resonance) for binding affinity (KD) and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling. For tert-butyl derivatives linked to dioxopiperidinyl motifs (potential proteasome inhibitors), competitive assays with fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify IC50 values .

Key Considerations for Experimental Design

  • Controlled Variables : Solvent polarity (e.g., DMF vs. THF), temperature gradients, and protecting group compatibility.
  • Data Validation : Triplicate runs for biological assays; cross-validate NMR with COSY/NOESY for stereochemistry .
  • Ethical Compliance : Adhere to institutional guidelines for toxicity testing (e.g., OECD 423 for acute oral toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.